n-(9-Methyl-9h-fluoren-2-yl)acetamide
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Overview
Description
N-(9-Methyl-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.304 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamide group attached to the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Methyl-9H-fluoren-2-yl)acetamide typically involves the acylation of 9-methylfluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(9-Methyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-(9-Methyl-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(9-Methyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Similar structure but lacks the methyl group at the 9-position.
2-Acetylaminofluorene: Another fluorene derivative with an acetamide group at the 2-position.
N-Acetyl-2-aminofluorene: A related compound with an acetyl group attached to the amino group at the 2-position.
Uniqueness
N-(9-Methyl-9H-fluoren-2-yl)acetamide is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorene derivatives and may contribute to its specific properties and applications .
Properties
CAS No. |
92962-35-1 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(9-methyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-10-13-5-3-4-6-14(13)15-8-7-12(9-16(10)15)17-11(2)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
CWMXBOWBENDGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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